![molecular formula C16H23NO2 B15243045 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone CAS No. 790263-39-7](/img/structure/B15243045.png)
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol This compound is characterized by the presence of an azepane ring, a methoxy group, and an ethanone moiety
Preparation Methods
The synthesis of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and azepane.
Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and acylation reactions.
Industrial Production:
Chemical Reactions Analysis
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethanone and 1-[3-(Azepan-1-ylmethyl)-4-ethoxyphenyl]ethanone.
Properties
CAS No. |
790263-39-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-13(18)14-7-8-16(19-2)15(11-14)12-17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
NZRRIPGAQJLGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


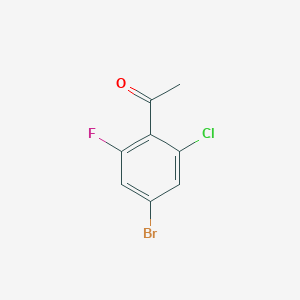
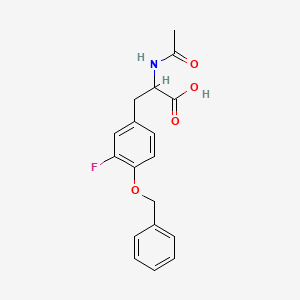

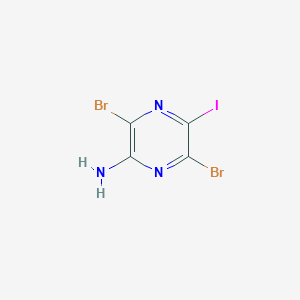
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
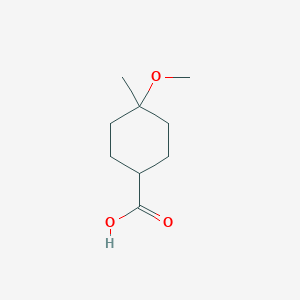
![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
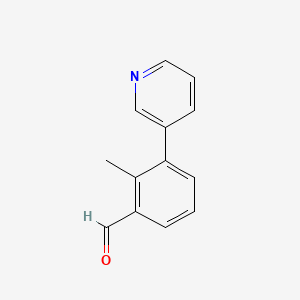

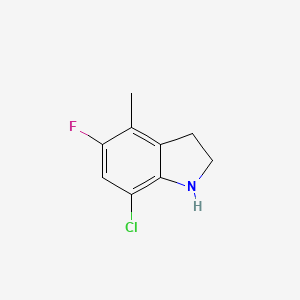

![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)

